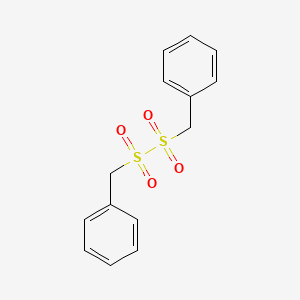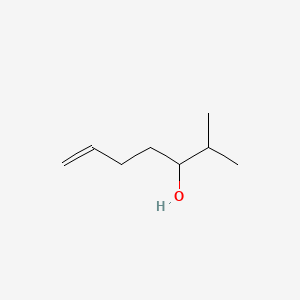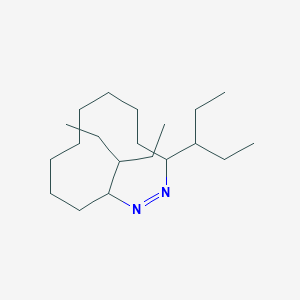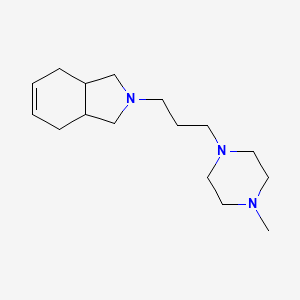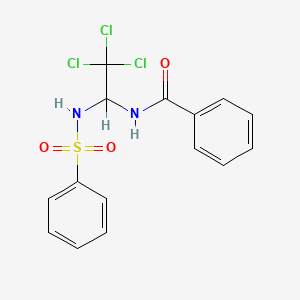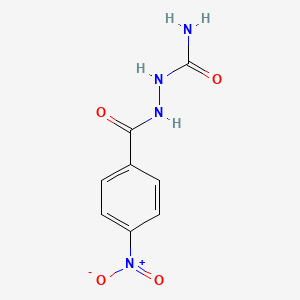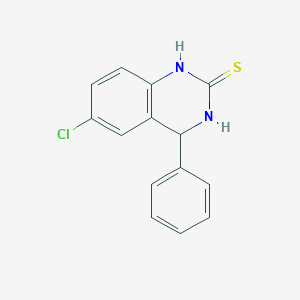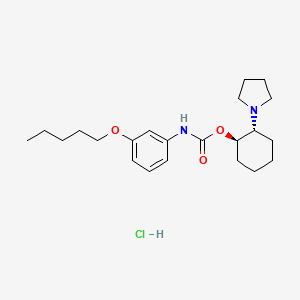![molecular formula C12H14LiNO B14451493 Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide CAS No. 78482-09-4](/img/structure/B14451493.png)
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a lithium atom bonded to a phenyl ring substituted with a 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl group, making it a valuable reagent in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide typically involves the reaction of 2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline with a lithium reagent such as lithium diisopropylamide (LDA) or n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is performed at low temperatures, often around -78°C, to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, precise control of reaction conditions, and ensuring the purity of reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, boron reagents, and oxidizing or reducing agents. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring .
科学研究应用
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
作用机制
The mechanism of action of lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom provides a strong nucleophilic character, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
相似化合物的比较
Similar Compounds
Similar compounds to lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide include:
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenylmethanide: A similar compound with a propan-2-yl group instead of a methanide group.
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethanide: A compound with an ethanide group instead of a methanide group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable reagent in specific synthetic applications and research areas .
属性
CAS 编号 |
78482-09-4 |
|---|---|
分子式 |
C12H14LiNO |
分子量 |
195.2 g/mol |
IUPAC 名称 |
lithium;2-(2-methanidylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H14NO.Li/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11;/h4-7H,1,8H2,2-3H3;/q-1;+1 |
InChI 键 |
ULENGWYDURBZGB-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC1(COC(=N1)C2=CC=CC=C2[CH2-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
